2-(Cyclobutylmethoxy)pyrimidin-5-amine
Overview
Description
2-(Cyclobutylmethoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It is a pyrimidine derivative, characterized by the presence of a cyclobutylmethoxy group attached to the pyrimidine ring.
Preparation Methods
The synthesis of 2-(Cyclobutylmethoxy)pyrimidin-5-amine involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of cyclobutylmethanol with a pyrimidine derivative under specific conditions to introduce the cyclobutylmethoxy group . The reaction conditions typically involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction .
bulk custom synthesis services are available for large-scale production .
Chemical Reactions Analysis
2-(Cyclobutylmethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Cyclobutylmethoxy)pyrimidin-5-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2-(Cyclobutylmethoxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
2-Aminopyrimidine: Known for its antiproliferative activity against cancer cell lines.
2-Methoxypyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Chloropyrimidine: Commonly used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific cyclobutylmethoxy group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
IUPAC Name |
2-(cyclobutylmethoxy)pyrimidin-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFUAMQCHQZFDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275710 | |
Record name | 5-Pyrimidinamine, 2-(cyclobutylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-57-7 | |
Record name | 5-Pyrimidinamine, 2-(cyclobutylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinamine, 2-(cyclobutylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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